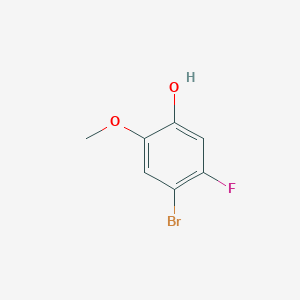

4-Bromo-5-fluoro-2-methoxyphenol

Overview

Description

4-Bromo-5-fluoro-2-methoxyphenol (CAS: 886510-25-4, C₇H₆BrFO₂) is a halogenated phenolic compound featuring bromo (Br), fluoro (F), and methoxy (OCH₃) substituents on a benzene ring. Key properties include:

- Molecular weight: 221.02 g/mol

- Density: 1.671 g/cm³

- Boiling point: 266.7°C at 760 mmHg

- Flash point: 115.1°C .

It serves as a critical intermediate in pharmaceutical synthesis, particularly for lamellarin alkaloids, via nucleophilic aromatic substitution (SNAr) and O-alkylation reactions . Commercial suppliers offer it in purities ≥95% for research and manufacturing .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-fluoro-2-methoxyphenol typically involves multiple steps. One common method starts with the acetylation of o-methoxyphenol using acetic anhydride to protect the phenolic hydroxyl group. This is followed by bromination using bromine in the presence of iron powder as a catalyst. Finally, deacetylation is performed to yield the desired product .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-fluoro-2-methoxyphenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The phenolic hydroxyl group can be oxidized to a quinone or reduced to a hydroquinone.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Bromination: Bromine and iron powder.

Acetylation: Acetic anhydride.

Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents.

Major Products:

Substituted Phenols: Depending on the substituents introduced during substitution reactions.

Quinones and Hydroquinones: From oxidation and reduction reactions.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-5-fluoro-2-methoxyphenol has garnered attention for its role as an inhibitor of InhA, an enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis. This inhibition disrupts the fatty acid synthesis II pathway critical for the integrity of the bacterial cell wall, making it a candidate for developing new anti-tuberculosis therapies.

Case Study : A study demonstrated that this compound effectively inhibited Mycobacterium tuberculosis, showcasing its potential for combating drug-resistant strains of tuberculosis.

Biochemical Assays

The compound serves as a probe in biochemical assays to study enzyme activities and protein interactions. Its ability to modulate cell signaling pathways by influencing key signaling proteins makes it valuable for research on cellular metabolism and gene expression.

Biochemical Properties :

- Acts as a substrate for enzymes catalyzing nucleophilic substitution reactions.

- Influences phosphorylation cascades through kinase activity modulation.

Organic Synthesis

In organic chemistry, this compound is utilized as a building block in synthesizing more complex organic molecules. It serves as a starting material for various derivatives and polyfunctionalized bicyclic systems.

Synthesis Applications :

- Used in producing agrochemicals and pharmaceuticals.

- Enhances the thermal stability and flame resistance of materials when incorporated into plastics and coatings.

Industrial Applications

The compound is also applied in various industries:

- Agrochemicals : As an intermediate in pesticide synthesis.

- Pharmaceuticals : In the development of new therapeutic agents.

- Materials Science : Improves properties of plastics and coatings due to its chemical stability.

Summary of Research Findings

Research has highlighted several critical findings regarding this compound:

- Antituberculosis Activity : Effective against M. tuberculosis, indicating potential for new treatment strategies.

- Cytotoxicity Assessments : Exhibits selective cytotoxic effects against cancer cell lines (e.g., Hep-G2 liver carcinoma and MCF7 breast cancer cells), suggesting anticancer properties warranting further investigation.

- Enzyme Interaction Studies : The ability to form halogen bonds enhances binding affinity to target proteins, making it a valuable candidate for biochemical research.

Mechanism of Action

The mechanism of action of 4-Bromo-5-fluoro-2-methoxyphenol involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The methoxy group can also influence its solubility and bioavailability, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The table below compares 4-Bromo-5-fluoro-2-methoxyphenol with derivatives and analogs differing in substituents, reactivity, and applications:

Physical and Spectroscopic Comparisons

- Boiling Points : The parent compound’s boiling point (266.7°C) is lower than methyl esters (e.g., Methyl 5-bromo-4-fluoro-2-methoxybenzoate ), which have higher molecular weights and stronger dipole interactions .

- Melting Points : S4 (68–70°C) has a lower melting point than the parent compound due to reduced hydrogen bonding from the isopropoxy group .

- Spectroscopy: ¹H NMR: The parent compound shows a singlet for the methoxy group (δ 3.8–3.9 ppm) and aromatic protons (δ 6.7–7.2 ppm). Chloromethyl derivatives exhibit additional peaks near δ 4.5 ppm for -CH₂Cl . IR: Phenolic -OH stretches (3200–3600 cm⁻¹) are absent in O-alkylated analogs like S4 .

Biological Activity

4-Bromo-5-fluoro-2-methoxyphenol is a compound of significant interest in medicinal chemistry, particularly due to its biological activity as an inhibitor of the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H8BrF O2, with a molecular weight of 221.02 g/mol. The presence of bromine and fluorine atoms on the phenolic ring enhances its chemical reactivity and biological activity. The compound typically appears as a crystalline powder, ranging in color from white to pale yellow.

Target Enzyme: InhA

This compound acts primarily as a slow, tight-binding inhibitor of InhA, which plays a crucial role in the fatty acid synthesis II (FAS-II) pathway essential for the integrity of the bacterial cell wall in Mycobacterium tuberculosis .

Mode of Action

The inhibition of InhA disrupts the synthesis of mycolic acids, vital components of the mycobacterial cell wall. This action leads to compromised cell wall integrity, making it a promising candidate for tuberculosis treatment .

Biochemical Pathways

The compound's ability to modulate various biochemical pathways is notable. It participates in nucleophilic substitution reactions and can influence cellular processes by modulating key signaling proteins. For instance, it has been shown to affect kinases involved in phosphorylation cascades, thereby impacting gene expression and cellular metabolism .

Pharmacokinetics

This compound is expected to have low solubility in water, similar to many phenolic compounds. Its stability can be influenced by environmental factors such as pH and temperature, necessitating careful storage conditions to maintain efficacy .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

| Activity | Description |

|---|---|

| Inhibition of InhA | Acts as a slow-binding inhibitor affecting fatty acid synthesis in M. tuberculosis . |

| Cell Signaling Modulation | Influences kinase activity, impacting cellular metabolism and gene expression . |

| Nucleophilic Substitution | Participates as a substrate for various enzymatic reactions . |

| Potential Antimicrobial Effects | Exhibits antimicrobial properties against various pathogens . |

Case Studies and Research Findings

Research has demonstrated the effectiveness of this compound in various experimental settings:

- Antituberculosis Activity : A study highlighted its role as an effective inhibitor against M. tuberculosis, showcasing its potential in developing new therapeutic strategies for drug-resistant strains .

- Cytotoxicity Assessments : In vitro cytotoxicity tests against cancer cell lines (e.g., Hep-G2 liver carcinoma and MCF7 breast cancer cells) indicated that this compound may have selective cytotoxic effects, warranting further investigation into its anticancer properties .

- Enzyme Interaction Studies : The compound's ability to form halogen bonds with specific amino acid residues enhances its binding affinity to target proteins, making it a valuable candidate for further biochemical research .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for confirming the identity and purity of 4-Bromo-5-fluoro-2-methoxyphenol?

- Methodological Answer :

- NMR : Use H and C NMR to confirm substituent positions. Compare chemical shifts with structurally similar brominated methoxyphenols (e.g., 2-Bromo-5-fluorophenol, δ 6.8–7.2 ppm for aromatic protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (expected m/z for : ~234.93) .

- HPLC : Reverse-phase chromatography with UV detection (λ ~280 nm) to assess purity (>95% by area) .

Q. How can researchers synthesize this compound, and what are common intermediates?

- Methodological Answer :

- Pathway : Start with 5-fluoro-2-methoxyphenol. Brominate selectively at the para position using (N-bromosuccinimide) in under radical initiation (e.g., AIBN) .

- Intermediate : 5-Fluoro-2-methoxyphenylboronic acid (CAS 849062-12-0) may serve as a precursor for Suzuki couplings .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent degradation .

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact.

- Disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before disposal to minimize environmental impact .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

- Methodological Answer :

- Crystal Growth : Recrystallize from ethanol/water (1:1) to obtain single crystals .

- Refinement : Use SHELX programs (e.g., SHELXL for small-molecule refinement) to analyze bond angles, dihedral angles, and halogen interactions .

- Validation : Compare experimental data with DFT-calculated geometries (e.g., Gaussian09) to confirm electronic effects of substituents .

Q. What strategies optimize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH, 40°C). Monitor via HPLC to identify decomposition products (e.g., demethylation or debromination) .

- Thermal Analysis : Use TGA/DSC to determine melting points () and decomposition thresholds. For similar bromophenols, ranges 42–89°C .

- Stabilizers : Add antioxidants (e.g., BHT) in non-polar solvents to inhibit radical-mediated degradation .

Q. How can researchers design derivatives of this compound for pharmaceutical applications?

- Methodological Answer :

- Functionalization : Introduce sulfonyl or boronic acid groups at the phenolic -OH via nucleophilic substitution (e.g., using ) to enhance bioactivity .

- Biological Screening : Test derivatives against kinase targets (e.g., EGFR) using in vitro assays. Compare IC values with parent compound .

- SAR Analysis : Correlate substituent electronegativity (Br, F, OCH) with pharmacokinetic properties (e.g., logP, solubility) .

Q. What analytical challenges arise when quantifying trace impurities in this compound?

- Methodological Answer :

- GC-MS : Use a DB-5 column and electron ionization (EI) to detect halogenated byproducts (e.g., debrominated analogs) .

- LC-MS/MS : Employ MRM (multiple reaction monitoring) for sensitive quantification of impurities (<0.1% w/w) .

- Validation : Follow ICH Q2(R1) guidelines for linearity (R > 0.995), precision (%RSD < 2%), and LOQ (<10 ppm) .

Q. Data Contradictions and Mitigation

- Synthesis Yields : Discrepancies in bromination efficiency (e.g., 60–85% yields) may arise from solvent polarity or radical initiator concentration. Optimize using DoE (Design of Experiments) .

- Spectroscopic Assignments : Conflicting NMR shifts for ortho vs. para substituents can be resolved via 2D NMR (COSY, HSQC) .

Properties

IUPAC Name |

4-bromo-5-fluoro-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO2/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJNIUDHOXUKBCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650148 | |

| Record name | 4-Bromo-5-fluoro-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886510-25-4 | |

| Record name | 4-Bromo-5-fluoro-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 886510-25-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.